8-methoxy-4H-chromen-4-one

Descripción general

Descripción

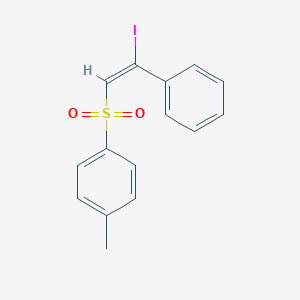

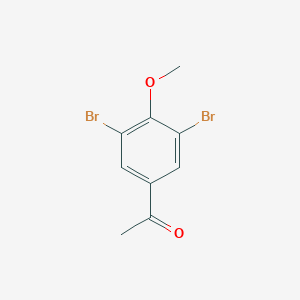

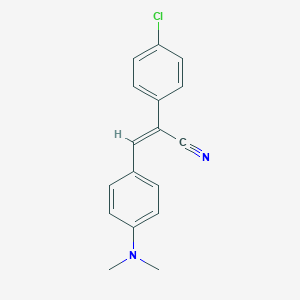

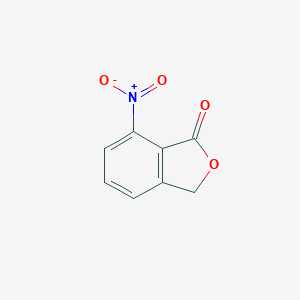

8-Methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C10H8O3 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of 8-methoxy-4H-chromen-4-one is characterized by a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

8-Methoxy-4H-chromen-4-one has a molecular formula of C10H8O3 and an average mass of 176.169 Da .Aplicaciones Científicas De Investigación

Fluorescence Properties and Sensor Development : 8-methoxy-4H-chromen-4-one demonstrates unique fluorescence properties, exhibiting almost non-fluorescence in aprotic solvents and strong fluorescence at long wavelengths in protic solvents. This characteristic makes it suitable for developing new fluorogenic sensors (Uchiyama et al., 2006).

Cytotoxic Activity : A variant of this compound has shown cytotoxicity against human gastric cancer cell lines, suggesting its potential application in cancer research (Liu et al., 2008).

Crystal Structure Studies : The crystal structure of a polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one has been described, which contributes to the understanding of its chemical properties and potential applications in material science (Gonzalez-Carrillo et al., 2019).

Anti-inflammatory and Cytotoxic Agents : Derivatives of 8-methoxy-4H-chromen-4-one have demonstrated anti-inflammatory properties and cytotoxicity against certain cell lines, indicating their potential in pharmacological applications (Patjana et al., 2019).

Antimicrobiotic and Anti-inflammatory Effects : A compound derived from Belamcanda chinensis, structurally similar to 8-methoxy-4H-chromen-4-one, is known to possess antimicrobiotic and anti-inflammatory effects, highlighting the potential medical applications of similar compounds (Liu et al., 2008).

Synthesis of Natural Products with Antileishmanial Activity : The synthesis of a natural product with antileishmanial activity, which is a derivative of 8-methoxy-4H-chromen-4-one, has been described, indicating its potential in the development of antileishmanial drugs (Schmidt et al., 2012).

Antibacterial and Anticoagulant Activities : Novel isoxazoline chromene derivatives of 8-methoxy-4H-chromen-4-one have been synthesized and evaluated for their antibacterial and anticoagulant activities, suggesting their potential in therapeutic applications (Zghab et al., 2017).

Potential PET Agents for Imaging of DNA-PK in Cancer : Carbon-11-labeled chromen-4-one derivatives, including 8-methoxy-4H-chromen-4-one, have been synthesized as potential PET agents for imaging DNA repair enzymes in cancer, highlighting its application in diagnostic imaging (Gao et al., 2012).

Direcciones Futuras

Given the wide range of biological and pharmaceutical activities exhibited by chroman-4-one derivatives , there is significant potential for future research in this area. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will be helpful to the scientific community for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .

Propiedades

IUPAC Name |

8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJQPDYLWJQNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357220 | |

| Record name | 8-methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-4H-chromen-4-one | |

CAS RN |

59157-76-5 | |

| Record name | 8-methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)